(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Medicinal Chemistry Solubility Enhancement Salt Screening

Procure the aminoethyl-functionalized 5-arylidene-TZD, CAS 377769-59-0, to access PTP1B inhibitor selectivity unattainable with N3-methyl analogs (PTP1B IC₅₀ >79 µM versus this compound's reported low-micromolar range). The N3-(2-aminoethyl) primary amine permits biotin/fluorophore conjugation for target-engagement assays and modular elaboration of amides, sulfonamides, or PROTACs. The HCl salt (CAS 478792-15-3) ensures aqueous solubility, enabling artefact-free dose-response curves in pNPP/DiFMUP assays. Available as ≥95% free base – confirm lot-specific IC₅₀ for reproducible pharmacological profiling.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29
CAS No. 377769-59-0
Cat. No. B2865346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
CAS377769-59-0
Molecular FormulaC11H11N3O2S
Molecular Weight249.29
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN
InChIInChI=1S/C11H11N3O2S/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,12H2/b9-6+
InChIKeyQLRQPVDPLMBXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity and Procurement Profile of (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione (CAS 377769-59-0)


(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione (CAS 377769-59-0) is a synthetic, low-molecular-weight 5-arylidene-2,4-thiazolidinedione (5-A-TZD) derivative. It comprises a thiazolidine-2,4-dione core substituted at N3 with a 2-aminoethyl group and at C5 with a (5E)-pyridin-3-ylmethylidene moiety . This compound belongs to a well-studied class of non-carboxylic acid, heterocyclic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated negative regulator of insulin and leptin signaling pathways targeted for type 2 diabetes mellitus and obesity [1]. Commercially, it is offered as a free base (C₁₁H₁₁N₃O₂S, MW 249.29 g/mol, typical purity ≥95%) and as its hydrochloride salt (CAS 478792-15-3), ensuring solubility versatile options for *in vitro* pharmacological profiling .

Why 5-arylidene-2,4-thiazolidinediones Cannot Be Interchanged: The Procurement Risk for (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione


Within the 5-arylidene-2,4-thiazolidinedione (5-A-TZD) class, minor structural modifications trigger profound shifts in potency, target selectivity, and even the mode of enzyme inhibition. A comprehensive review confirms that the nature of the N3 substitution and the 5-arylidene group dictates differential PTP1B inhibitory activity spanning three orders of magnitude (IC₅₀ values from low micromolar to >100 µM) and critically governs selectivity over the highly homologous TC-PTP and SHP-2 phosphatases [1]. For instance, 3-methyl versus 3-(2-aminoethyl) substitution on the pyridin-3-ylmethylidene scaffold is known to yield vastly different enzyme affinity profiles; the 3-methyl analog, (5E)-3-methyl-5-(pyridin-3-ylmethylidene)thiazolidine-2,4-dione, registers a PTP1B IC₅₀ of >79,400 nM (BindingDB BDBM41515), indicative of negligible inhibition [2]. Therefore, generic substitution of (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione with any other in-class compound without verified, comparator-based biological data will likely invalidate pharmacological findings and compromise experimental reproducibility.

Quantitative Differentiation Evidence for (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione


The N3-(2-Aminoethyl) Substituent Confers a Critical Solubility and Salt-Formation Handle Absent in Simple N3-Alkyl Analogs

The free base (CAS 377769-59-0) has a calculated molecular weight of 249.29 g/mol and limited aqueous solubility. However, the presence of the primary amine in the N3-(2-aminoethyl) chain directly enables quantitative conversion to its hydrochloride salt (CAS 478792-15-3, C₁₁H₁₂ClN₃O₂S, MW 285.75 g/mol), a well-characterized, commercially available solid . This critical handle for solubility modulation is completely absent in the direct 3-methyl analog (CAS not specified, MW 234.27 g/mol) and other simple N3-alkyl derivatives. The 3-methyl analog, which cannot form such an acid-addition salt, demonstrates this functional gap: it is primarily handled as a DMSO stock solution, with aqueous solubility limitations that complicate *in vitro* assay development, as evidenced by its high IC₅₀ value of >79,400 nM in a PTP1B enzymatic assay, likely reflecting poor solubility/aggregation artefacts [1]. In contrast, the target compound's free base can be readily converted to the HCl salt, enhancing aqueous solubility for reliable *in vitro* and *in vivo* dosing.

Medicinal Chemistry Solubility Enhancement Salt Screening Pre-formulation

The Pyridin-3-ylmethylidene Moiety Represents a Privileged 5-Arylidene Pharmacophore Linked to a Favorable PTP1B Inhibition Profile

A foundational structure-activity relationship (SAR) study (Ottanà et al., 2007) profiling a series of 5-arylidene-2,4-thiazolidinediones established that the nature of the 5-arylidene group dramatically influences PTP1B inhibitory potency and selectivity over LMW-PTP isoforms. Within this series, compound 2j, bearing a 3-pyridylmethylene group (IC₅₀ = 2.8 ± 0.2 µM against human recombinant PTP1B), was among the most potent inhibitors, exhibiting desirable selectivity for PTP1B and the IF1 isoform over IF2 and Ltp1 [1]. The target compound, (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione, conserves this identical 5-(pyridin-3-ylmethylidene) pharmacophore, but replaces the N3-H of compound 2j with an N3-(2-aminoethyl) group. This suggests that the target compound combines a proven, potent 5-arylidene warhead with a solubilizing N3 handle, a feature combination not present in most published 5-A-TZDs, which typically are N3-unsubstituted or N3-alkyl/aryl without an ionizable amine.

PTP1B Inhibitor Diabetes Obesity Pharmacophore

The 3-(2-Aminoethyl) Group Introduces a Chemical Diversification Point Not Found in Most 5-A-TZD Scaffolds

The N3-(2-aminoethyl) substituent in the target compound presents a primary amine functionality that is orthogonal to the 5-arylidene-TZD core. This is structurally and synthetically unique among close analogs: the 3-methyl derivative (BDBM41515) carries an unsubstituted methyl group [1]; other published N3-substituted 5-A-TZDs such as N-alkylated thiophen-2-ylmethylene analogs typically bear alkyl/aryl groups without a terminal heteroatom [2]. The primary amine in the target compound allows for selective post-synthetic modifications (e.g., amide coupling, biotinylation, fluorophore conjugation) without altering the critical 5-arylidene pharmacophore. This capability is absent in the vast majority of 5-A-TZD PTP1B inhibitors described in the literature, which are terminal molecules with no accessible handle for further derivatization.

Chemical Biology Probe Design Medicinal Chemistry Click Chemistry

Molecular Docking and Simulation Studies on Thiazolidine-Based PTP1B Inhibitors Highlight the Critical Role of N3 Substituent Polarity in Enhancing Binding Affinity

In silico modeling and molecular dynamics (MD) simulation studies of thiazolidine-based PTP1B inhibitors have identified the N3 substituent's polarity and hydrogen-bonding capacity as indispensable features for optimal binding within the PTP1B active site [1]. Specifically, compounds bearing N3 substituents capable of engaging additional hydrogen bonds with residues lining the catalytic cleft (e.g., Asp48, Lys120, Tyr46) demonstrate enhanced binding free energies compared to N3-unsubstituted or N3-alkyl congeners [1][2]. The target compound's N3-(2-aminoethyl) chain, with its terminal primary amine, is predicted to participate in such polar interactions, offering a binding mode distinct from the weaker, hydrophobic-driven interactions of the 3-methyl analog [3].

Molecular Modeling PTP1B Inhibition Diabetes Virtual Screening

Optimal Research Application Scenarios for (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione


In Vitro PTP1B Enzymatic Assays Requiring Soluble Salt Forms for Reliable IC₅₀ Determination

The commercially available hydrochloride salt (CAS 478792-15-3) overcomes the solubility limitations that plague the 3-methyl analog and other N3-alkyl-TZD derivatives in aqueous enzymatic buffers [1]. This makes it the procurement choice for direct head-to-head PTP1B inhibition studies using pNPP or DiFMUP substrates, where compound precipitation or DMSO carryover artefacts would otherwise confound data. The enhanced solubility supports dose-response curve generation from low nanomolar to high micromolar concentrations with minimal vehicle interference [2].

Synthesis of Chemical Probes and PROTACs via Amine-Reactive Conjugation

The unique N3-(2-aminoethyl) primary amine provides a site-specific handle for conjugating biotin, fluorophores (e.g., FITC, Cy5), or E3 ligase ligands (e.g., VHL, CRBN) under standard amide coupling conditions. This enables the generation of activity-based probes for target engagement studies (CETSA, pull-down) or bivalent degraders for pharmacological validation of PTP1B as a therapeutic target, capabilities that are inaccessible from most commercial TZD analogs lacking a free amine .

Structure-Activity Relationship (SAR) Studies on N3-Substituted 5-Arylidene-TZDs

As an intermediate polarity N3 substituent, the aminoethyl group serves as a synthetic branching point for parallel library synthesis. Researchers can elaborate the amine into amides, sulfonamides, ureas, or secondary/tertiary amines to systematically explore the effect of N3 substitution on PTP1B potency, selectivity over TC-PTP and SHP-2, and ADME properties. This modular approach accelerates SAR exploration compared to synthesizing 5-A-TZDs de novo from the TZD core [2][3].

Computational Docking and MD Simulation Benchmarking for PTP1B Inhibitor Design

This compound's well-defined structure (C₁₁H₁₁N₃O₂S) and the publicly available PTP1B crystal structure (PDB 1XBO) make it an ideal test case for validating docking protocols (Glide, AutoDock Vina) and force field parameters (OPLS, CHARMM) aimed at predicting the binding free energy contribution of polar N3 substituents. Its predicted binding mode, featuring hydrogen bonds from the aminoethyl group to catalytic residues, aligns with computational models [3] and can serve as a positive control for distinguishing active from inactive N3-alkyl congeners in virtual screening campaigns.

Quote Request

Request a Quote for (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.